molecular formula C10H14BrNSi B049675 Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl- CAS No. 122687-88-1

Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-

Cat. No. B049675
CAS RN: 122687-88-1
M. Wt: 256.21 g/mol
InChI Key: CFOJVCUBRFYLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a silane derivative that has a wide range of properties, including high thermal stability, excellent solubility, and unique reactivity.

Scientific Research Applications

Silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl- has numerous scientific research applications. It has been used in the development of new materials, including polymers, coatings, and adhesives. It has also been used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Additionally, silanamine has shown potential in the field of catalysis, where it can be used as a catalyst for various chemical reactions.

Mechanism of Action

The mechanism of action of silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-, is not well understood. However, it is believed that the compound reacts with various functional groups, such as carboxylic acids, alcohols, and amines, to form stable covalent bonds. This reactivity makes silanamine a useful compound in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-. However, some studies have suggested that the compound may have potential as an antifungal agent due to its ability to inhibit fungal growth. Additionally, silanamine has been shown to have low toxicity, making it a potentially useful compound in various biomedical applications.

Advantages and Limitations for Lab Experiments

Silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl- has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, its unique reactivity makes it a useful compound in the synthesis of various organic compounds. However, silanamine has some limitations in laboratory experiments, such as its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research on silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-. One potential area of research is the development of new materials, such as polymers and coatings, using silanamine as a building block. Additionally, further research is needed to understand the mechanism of action of silanamine and its potential applications in catalysis. Finally, more studies are needed to investigate the potential biomedical applications of silanamine, including its antifungal properties and potential use in drug delivery systems.
Conclusion:
In conclusion, silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-, is a unique compound with numerous potential applications in various fields. Its synthesis method is simple and efficient, and it has shown potential as a building block for new materials and as a catalyst for various chemical reactions. While there is limited research on its biochemical and physiological effects, further studies are needed to investigate its potential biomedical applications. Overall, silanamine is a promising compound that has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

Silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl- can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 4-bromobenzaldehyde with trimethylsilylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure silanamine.

properties

CAS RN

122687-88-1

Product Name

Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-

Molecular Formula

C10H14BrNSi

Molecular Weight

256.21 g/mol

IUPAC Name

1-(4-bromophenyl)-N-trimethylsilylmethanimine

InChI

InChI=1S/C10H14BrNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-8H,1-3H3

InChI Key

CFOJVCUBRFYLHN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N=CC1=CC=C(C=C1)Br

Canonical SMILES

C[Si](C)(C)N=CC1=CC=C(C=C1)Br

synonyms

Trimethylsilylamine, N-(4-bromobenzylidene)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.